molecular formula C28H40O2P2 B2950011 (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole CAS No. 2214207-75-5

(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole

Cat. No.: B2950011
CAS No.: 2214207-75-5
M. Wt: 470.574
InChI Key: IVUFJBFLMHJRJL-QBQKZGEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole is a useful research compound. Its molecular formula is C28H40O2P2 and its molecular weight is 470.574. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (2R,2’R,3R,3’R)-3,3’-Di-tert-butyl-2,2’-diisopropyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole, also known as MeO-BIBOP , is transition metals in various catalytic transformations. It acts as a P-chiral biphosphorus ligand , which means it binds to these metals and influences their reactivity.

Mode of Action

MeO-BIBOP interacts with its targets by coordinating to the metal center of the catalyst, thereby influencing the catalyst’s geometry and electronic properties . This interaction can lead to changes in the catalyst’s reactivity, enabling it to facilitate a variety of asymmetric transformations .

Biochemical Pathways

The compound is involved in several biochemical pathways, including hydrogenations, propargylations, reductions, and hydroformylations . By influencing the reactivity of the catalyst, MeO-BIBOP can affect the rate and selectivity of these reactions .

Result of Action

The molecular and cellular effects of MeO-BIBOP’s action are primarily seen in the outcomes of the catalytic reactions it influences. For example, it can enable the formation of specific enantiomers in asymmetric synthesis , which is crucial in the production of many pharmaceuticals.

Action Environment

The action, efficacy, and stability of MeO-BIBOP can be influenced by various environmental factors. For instance, the presence of other ligands, the nature of the solvent, temperature, and pressure can all affect its ability to bind to the metal center and influence the catalyst’s reactivity .

Properties

IUPAC Name

(2R,3R)-3-tert-butyl-4-[(2R,3R)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O2P2/c1-17(2)25-29-21-15-11-13-19(23(21)31(25)27(5,6)7)20-14-12-16-22-24(20)32(28(8,9)10)26(30-22)18(3)4/h11-18,25-26H,1-10H3/t25-,26-,31-,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUFJBFLMHJRJL-QBQKZGEHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@H]([P@@]4C(C)(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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